6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
Description
Chemical Identity and Nomenclature
The compound this compound represents a substituted tetrahydroisoquinoline derivative bearing both electron-donating methoxy groups and a carboxylic acid functional group. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the isoquinoline ring system serving as the parent structure. The tetrahydroisoquinoline core consists of a bicyclic system formed by the fusion of a benzene ring with a partially saturated pyridine ring, creating a six-membered heterocyclic framework that retains only partial aromaticity.
The molecular structure incorporates methoxy substituents at the 6 and 7 positions of the benzene ring portion, which corresponds to the ortho-dimethoxy substitution pattern relative to the nitrogen-containing ring junction. This substitution pattern significantly influences the electronic properties of the aromatic system and creates favorable conditions for various chemical transformations. The carboxylic acid functionality at the 1-position introduces additional complexity and provides opportunities for further derivatization through standard carboxylic acid chemistry.
Related compounds in the literature, particularly the 3-carboxylic acid derivatives, demonstrate similar structural characteristics. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with molecular formula C₁₂H₁₅NO₄ and molecular weight 237.25 grams per mole, serves as an important reference point for understanding the chemical behavior of this compound class. The hydrochloride salt formation, as evidenced by compounds such as the (S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride with molecular weight 273.71 grams per mole, enhances solubility and stability characteristics.
The stereochemical considerations become particularly relevant when examining specific enantiomers, as demonstrated by the (S)-configuration derivatives that exhibit distinct biological and chemical properties. The three-dimensional arrangement of substituents around the tetrahydroisoquinoline scaffold creates opportunities for enantioselective synthesis and stereospecific transformations that are crucial for pharmaceutical applications.
Historical Context of Tetrahydroisoquinoline Derivatives in Organic Chemistry
The development of tetrahydroisoquinoline chemistry traces its origins to the late nineteenth century when isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. This foundational discovery established the structural framework that would later prove essential for understanding the broader family of tetrahydroisoquinoline derivatives. The subsequent development of synthetic methodologies for accessing these heterocyclic systems marked significant milestones in organic synthetic chemistry.
The Pomeranz-Fritsch reaction, first described independently by C. Pomeranz and P. Fritsch in 1893, provided the first reliable synthetic route to isoquinoline systems. This acid-catalyzed cyclization of benzalaminoacetals to give substituted isoquinolines established the fundamental principles that would later be adapted for tetrahydroisoquinoline synthesis. The reaction mechanism involves the formation of a Schiff base intermediate followed by acid-promoted cyclization, creating the characteristic bicyclic framework that defines the isoquinoline family.
The Bischler-Napieralski reaction, discovered in 1893, offered an alternative approach specifically suited for the preparation of dihydroisoquinoline intermediates that could be subsequently reduced to tetrahydroisoquinolines. This intramolecular electrophilic aromatic substitution reaction allows for the cyclization of β-arylethylamides or β-arylethylcarbamates under acidic conditions, typically employing phosphoryl chloride as the dehydrating agent. The reaction proceeds through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions employed.
The Pictet-Spengler reaction emerged as particularly significant for tetrahydroisoquinoline synthesis, utilizing catalytic acid to convert β-arylethylamine and aldehyde or ketone substrates directly to substituted tetrahydroisoquinolines. This condensation reaction proceeds through Schiff base formation followed by 6-endo-trig cyclization, making it especially valuable for accessing the saturated ring system characteristic of tetrahydroisoquinoline derivatives. The reaction's efficiency is notably enhanced by the presence of electron-donating substituents on the aromatic ring, with two alkoxy groups enabling the reaction to proceed under physiological conditions.
The historical development of these synthetic methodologies established the foundation for modern medicinal chemistry applications. Recent advances have demonstrated the continued relevance of tetrahydroisoquinoline scaffolds in drug discovery, with studies showing potent biological activities across various therapeutic areas. The evolution from basic synthetic methodology to sophisticated pharmaceutical applications illustrates the enduring importance of this heterocyclic system in organic chemistry.
Significance of Methoxy and Carboxylic Acid Substituents in Isoquinoline Scaffolds
The incorporation of methoxy substituents at the 6 and 7 positions of the tetrahydroisoquinoline scaffold creates profound effects on both the electronic properties and biological activity of these compounds. The electron-donating nature of methoxy groups significantly influences the reactivity patterns and synthetic accessibility of the heterocyclic system. Research has demonstrated that electron-donating para-methoxy groups can dramatically enhance receptor selectivity, with studies showing up to 631-fold improvements in selectivity profiles compared to unsubstituted analogs.
The ortho-dimethoxy substitution pattern characteristic of 6,7-dimethoxytetrahydroisoquinolines creates a particularly favorable electronic environment for various chemical transformations. This substitution pattern facilitates electrophilic aromatic substitution reactions and enhances the nucleophilicity of the aromatic system, making these compounds valuable intermediates in synthetic organic chemistry. The presence of two methoxy groups also enables reactions to proceed under milder conditions, as evidenced by the ability of such systems to undergo Pictet-Spengler cyclizations under physiological conditions.
| Substitution Pattern | Electronic Effect | Synthetic Implications | Biological Relevance |
|---|---|---|---|
| 6,7-Dimethoxy | Electron-donating | Enhanced reactivity in cyclizations | Improved receptor selectivity |
| Single methoxy | Moderate electron-donation | Standard reaction conditions | Baseline activity |
| Electron-withdrawing | Deactivating | Harsh reaction conditions required | Reduced biological activity |
The carboxylic acid functionality introduces additional layers of complexity and utility to the tetrahydroisoquinoline scaffold. The presence of a carboxylic acid group provides opportunities for hydrogen bonding interactions, salt formation, and derivatization through standard carboxylic acid chemistry. The formation of hydrochloride salts, as demonstrated by numerous examples in the literature, enhances solubility characteristics and improves the handling properties of these compounds.
The positional isomerism between 1-carboxylic acid and 3-carboxylic acid derivatives creates distinct chemical and biological profiles. While the 3-carboxylic acid derivatives have been extensively studied and characterized, with compounds like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serving as important pharmaceutical intermediates, the 1-carboxylic acid isomers represent an underexplored area with potential for novel applications.
Recent investigations into structure-activity relationships have revealed that the combination of methoxy substituents and carboxylic acid functionality creates versatile scaffolds for drug development. Studies on tetrahydroisoquinoline-containing compounds have demonstrated significant biological activities, including inhibition of specific enzymes and receptors. The 6,7-dimethoxy substitution pattern appears particularly favorable for biological activity, with research showing that this substitution pattern can enhance potency and selectivity in various biological assays.
The synthetic accessibility of methoxy-substituted tetrahydroisoquinolines through established methodologies such as the Pictet-Spengler reaction makes these compounds attractive targets for medicinal chemistry programs. The electron-donating nature of the methoxy groups facilitates the cyclization process and enables the preparation of complex molecular architectures under relatively mild conditions. This synthetic advantage, combined with the demonstrated biological activities of related compounds, establishes the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride as a compound of significant interest in contemporary organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2;/h5-6,11,13H,3-4H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBDXBQAZKETIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588743 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38485-01-7 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Methodologies
Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization
The most widely reported method involves a two-step sequence combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.
Petasis Reaction for Oxazinone Intermediate
The synthesis begins with the Petasis reaction among (R)-phenylglycinol-derived aminoacetaldehyde acetal (47) , 3,4-dimethoxyphenylboronic acid (38) , and glyoxylic acid (39) . This step forms the diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one (48) with 67% yield. The reaction proceeds in dry dimethylformamide (DMF) at 110°C under inert conditions, leveraging boron-mediated coupling to establish stereochemical control.
Pomeranz–Fritsch–Bobbitt Cyclization
The oxazinone intermediate (48) undergoes acid-catalyzed cyclization using 20% hydrochloric acid at room temperature for 72 hours. Subsequent hydrogenation over 10% palladium on carbon (Pd-C) under a hydrogen atmosphere reduces the imine intermediate to the tetrahydroisoquinoline core. Final treatment with ammonium hydroxide yields enantiomerically pure (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1) with [α]D –59.5 (c = 0.39, H2O).
Key Advantages :
Tyrosine-Derived Synthesis via Formaldehyde Condensation
An alternative route utilizes 3-methoxy-O-methyltyrosine and formaldehyde under acidic conditions.
Reaction Conditions
The condensation occurs in aqueous hydrochloric acid at 90°C for 3 hours, followed by cooling to 0°C for 16 hours. This method exploits the Mannich reaction mechanism, where formaldehyde acts as a methylene donor to form the tetrahydroisoquinoline ring.
Isolation and Purification
The crude product is precipitated as the hydrochloride salt, achieving 100% yield after recrystallization from ethanol/water. While cost-effective, this method lacks stereochemical control, producing racemic mixtures requiring subsequent resolution.
Classical Pomeranz–Fritsch Protocol with Modifications
Recent modifications to the classical Pomeranz–Fritsch method enhance compatibility with acid-sensitive functional groups.
Silyl Triflate-Mediated Cyclization
Replacing concentrated hydrochloric acid with trimethylsilyl triflate (TMSOTf) and 2,6-di-tert-butylpyridine enables cyclization at –20°C, preserving labile methoxy groups. This approach converts aminoacetal (50) into 1,2-dihydroisoquinoline intermediates, which are hydrogenated to the target compound with 85% yield.
Chiral Auxiliary Strategies
Chiral auxiliaries like (S)-phenylalaninol or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) induce enantioselectivity during the addition/cyclization steps, achieving ≥94% enantiomeric excess.
Analytical Characterization
Structural Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Key Limitations |
|---|---|---|---|---|
| Petasis/Pomeranz–Fritsch | 66–85 | High (≥96% e.e.) | Moderate | Multi-step purification |
| Tyrosine Condensation | 100 | None (racemic) | High | Requires chiral resolution |
| Modified Pomeranz–Fritsch | 85 | Moderate (94% e.e.) | High | Cost of silyl reagents |
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong acids, reducing agents like sodium borohydride, and silyl triflate for acetal activation . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cardiovascular Research
DMTQ has been studied for its effects on cardiac function. Specifically, it has been evaluated as a "funny" current (If) channel inhibitor, which plays a crucial role in regulating heart rate. A notable study investigated the pharmacokinetic and pharmacodynamic properties of YM758 (a derivative of DMTQ) in tachycardia-induced beagle dogs. The results indicated that this compound could effectively reduce heart rate, suggesting its potential use in treating conditions like stable angina and atrial fibrillation .
Neuropharmacology
The compound has also been explored for its neuroprotective properties. Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For instance, studies have shown that isoquinoline analogs can influence voluntary ethanol consumption in animal models, hinting at their role in addiction therapies .
Synthesis and Chemical Reactions
DMTQ serves as an important intermediate in synthesizing various bioactive compounds. Its synthesis involves multiple strategies, including lithiation and electrophilic quenching methods. These reactions have been optimized to yield high-purity products suitable for further pharmacological evaluation .
Case Studies
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways . For example, it has been shown to ameliorate hepatocellular carcinoma-induced metabolic alterations, indicating its potential role in cancer therapy . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can be contextualized against related tetrahydroisoquinoline derivatives (Table 1).
Table 1: Key Comparisons with Analogous Compounds
Key Insights from Comparisons
C1-methyl derivatives (e.g., 6,7-Dimethoxy-1-methyl-THIQ) demonstrate significant smooth muscle relaxation (–74% activity vs. control), suggesting that alkylation at C1 enhances receptor interactions compared to carboxylic acid substituents .
Synthetic Methodologies: The PFB cyclization is a common thread for constructing the isoquinoline core, but the Petasis reaction enables superior diastereocontrol (3:1 d.r.) compared to Pictet-Spengler methods . Halogenated derivatives (e.g., 2-chloro-THIQ) require electrophilic reagents like NaOCl, emphasizing substituent-dependent reaction conditions .
Pharmacological Relevance :
- Methoxy-rich analogs (e.g., 5,6,7-trimethoxy-THIQ) may exhibit enhanced lipophilicity and CNS penetration, though activity data are lacking .
- Absence of substituents at C1 (e.g., unsubstituted THIQ) correlates with loss of contractile activity, underscoring the critical role of C1 functionalization .
Biological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (often referred to as M1) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H15NO4·HCl
- Molecular Weight : 273.713 g/mol
- InChIKey : ROWPWZMWICGKBY-FVGYRXGTSA-N
Antiproliferative Activity
Recent studies have demonstrated that M1 exhibits notable antiproliferative effects against various cancer models.
Case Study: Colorectal Carcinoma
A study investigated the effects of M1 on dimethylhydrazine (DMH)-induced colorectal carcinoma in albino Wistar rats. The compound was administered at doses of 10 and 25 mg/kg for 15 days. Key findings included:
- Histopathological Analysis : M1 treatment showed protective effects on colon tissues, restoring normal architecture.
- Biochemical Parameters : M1 significantly reduced levels of inflammatory markers such as IL-6 and COX-2.
- Gene Expression : The treatment downregulated the expression of IL-6, JAK2, and STAT3, indicating a blockade of oncogenic signaling pathways associated with colorectal cancer progression .
Case Study: Hepatocellular Carcinoma
Another study focused on the in vivo effects of M1 on diethylnitrosamine-induced hepatocellular carcinoma. The results indicated:
- Protective Action : M1 restored liver tissue architecture and improved metabolic profiles disrupted by cancer.
- HPLC Analysis : Demonstrated significant plasma concentration post-administration.
- Metabolomic Profiling : NMR-based serum analysis revealed that M1 ameliorated metabolic alterations induced by hepatocellular carcinoma .
The biological activity of M1 can be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways : M1's ability to inhibit the IL-6/JAK2/STAT3 signaling pathway is crucial for its antiproliferative effects. This pathway is often activated in various cancers and contributes to tumor growth and survival.
- Restoration of Metabolic Homeostasis : By normalizing metabolic disturbances in cancer models, M1 demonstrates its potential as a therapeutic agent that not only targets cancer cells but also restores overall physiological balance .
Summary of Biological Activities
| Activity Type | Model Organism | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| Antiproliferative | DMH-induced CRC rats | 10 & 25 | Reduced IL-6 levels; restored colon architecture |
| Antiproliferative | Diethylnitrosamine-induced HCC rats | Variable | Improved liver tissue; normalized metabolic profiles |
Future Directions
Given the promising results from preclinical studies, further investigation into the pharmacokinetics and long-term effects of M1 is warranted. Clinical trials are essential to evaluate its safety and efficacy in human subjects.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Optimization of reaction parameters is critical. Use solvents like ethanol or dichloromethane for better solubility, and adjust reaction times (typically 12-24 hours) to maximize yield. Purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane eluent) ensures ≥95% purity. Monitor intermediates using TLC and confirm final purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : H and C NMR verify methoxy groups (δ 3.7–3.9 ppm) and tetrahydroisoquinoline backbone.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 297.1 for CHNO·HCl).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Advanced: How to design in vitro assays for evaluating inhibitory activity?
Methodological Answer:
Use high-throughput screening (HTS) with fluorogenic substrates or radiolabeled ligands. For enzyme inhibition (e.g., kinases or proteases):
- Incubate compound (1–100 µM) with target enzyme and substrate.
- Measure IC via fluorescence polarization or luminescence.
- Validate hits with orthogonal assays (e.g., SPR for binding kinetics) .
Advanced: Resolving discrepancies in pharmacological data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
- Validate Target Specificity : Use CRISPR-KO cell lines to confirm on-target effects.
- Meta-Analysis : Cross-reference data with public databases (e.g., ChEMBL) to identify outliers .
Advanced: Best practices for HPLC method validation in complex matrices?
Methodological Answer:
- Column : C18 (5 µm, 150 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient.
- Validation Parameters :
Basic: Strategies to ensure compound stability during storage?
Methodological Answer:
- Store at –20°C in amber vials under inert gas (N or Ar).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Lyophilization enhances long-term stability for aqueous-sensitive derivatives .
Advanced: Utilizing deuterated analogs in pharmacokinetic studies?
Methodological Answer:
- Synthesize deuterated derivatives (e.g., 6,7-D$_6-dimethoxy) as internal standards for LC-MS/MS.
- Apply in mass balance studies to track metabolite formation (e.g., demethylation products) .
Advanced: Computational approaches for predicting receptor binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5HT or opioid receptors).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- QSAR Models : Corolate substituent effects (e.g., methoxy vs. ethoxy) with activity .
Basic: Common impurities and their identification?
Methodological Answer:
- Byproducts : Demethylated analogs (e.g., 6-methoxy derivatives) or oxidation products.
- Detection : LC-MS with charged aerosol detection (CAD) for non-UV active impurities.
- Reference Standards : Compare retention times with spiked impurities (e.g., CAS 10268-27-6 derivatives) .
Advanced: Impact of structural modifications on pharmacological profiles?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
